1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a urea moiety, which is further linked to a methyl-substituted oxadiazole ring. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves multiple steps, starting with the preparation of the fluorophenyl derivative and the oxadiazole ring. One common synthetic route includes the following steps:
Preparation of 4-Fluorophenylamine: This can be achieved by the reduction of 4-fluoronitrobenzene using suitable reducing agents such as iron powder and hydrochloric acid.
Formation of the Urea Moiety: The 4-fluorophenylamine is then reacted with isocyanate to form the urea derivative.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of the appropriate hydrazine derivative with a carboxylic acid or its derivatives.
Coupling of the Two Fragments: Finally, the fluorophenyl-urea fragment is coupled with the methyl-substituted oxadiazole fragment to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production may also employ continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form the corresponding fluorophenol derivative.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the fluorophenyl or oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Fluorophenol Derivatives: Resulting from the oxidation of the fluorophenyl group.
Amine Derivatives: Resulting from the reduction of the oxadiazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar fluorophenyl group but differs in its urea and oxadiazole structure.
1-(4-Fluorophenyl)-3-(methylthio)urea: This compound has a methylthio group instead of the oxadiazole ring.
Uniqueness: The presence of the oxadiazole ring in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c1-7-14-10(18-16-7)6-13-11(17)15-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLYRHYJMKNNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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